
3-Methoxypentanoic acid
Descripción general
Descripción
3-Methoxypentanoic acid, also known as 3-methylpentanoic acid, is an organic compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanoic acid backbone with a methoxy group attached to the third carbon . The InChI code for this compound is 1S/C6H12O3/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3, (H,7,8) .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 132.16 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
1. Metabolism Research
3-Methoxypentanoic acid plays a role in the study of human and animal metabolism. Research has been conducted on the metabolism of substrates with an odd number of carbons, which can fuel the tricarboxylic acid cycle, like heptanoic acid. This has led to the development of methods for quantitative determination of ketone body byproducts such as 3-hydroxypentanoic acid and 3-oxopentanoic acid in plasma, important for understanding metabolic processes in conditions like glucose transporter type I deficiency (G1D) syndrome (Kallem et al., 2021).
2. Bio-Production and Industrial Applications
3-Hydroxypropanoic acid (3-HP), a derivative of this compound, is a valuable platform chemical with wide industrial applications. It's a precursor in the production of chemicals like acrylic acid and its derivatives, and in bioplastic production. Metabolic engineering and synthetic biology advancements have improved the bio-production of 3-HP, making it a significant subject in the development of industrially relevant cell factories (Jers et al., 2019).
3. Environmental Remediation
Studies on chemically modified activated carbon using substances like 2-hydroxy-5-methoxy benzoic acid, a related compound, have shown potential for environmental applications. These modifications enhance the adsorption capacity for removing pollutants like cobalt ions from aqueous solutions, indicating its utility in water treatment and environmental remediation (Gunjate et al., 2020).
4. Biomedical Research
Compounds like 3-methoxycarpachromene, which are structurally related to this compound, have shown potential as new drug candidates against parasites causing diseases like leishmaniasis. In silico studies suggest these compounds could inhibit crucial enzymes in parasites, presenting a new avenue for drug discovery in treating parasitic infections (Maamri et al., 2021).
5. Pharmaceutical and Nutraceutical Development
Derivatives like p-methoxycinnamic acid, derived from plants and related to this compound, have been extensively tested for therapeutic and nutraceutical applications. Their biologically useful properties make them potential candidates for the prevention and treatment of chronic diseases, with applications in the food industry as well (Płowuszyńska & Gliszczyńska, 2021).
6. Analytical Chemistry
The study of molecular parameters andchemical reactivity of compounds like 4-bromo-3-(methoxymethoxy) benzoic acid, structurally related to this compound, provides insights into their reactivity and stability. Such research is crucial in analytical chemistry for understanding the properties of various chemical compounds, which can be applied in different scientific and industrial contexts (Yadav et al., 2022).
7. Advanced Materials
Research on materials like activated carbon modified with 2-hydroxy-5-methoxy benzoic acid, a compound related to this compound, shows its potential in advanced material applications. These studies focus on enhancing the material's capacity to adsorb pollutants, which is significant for environmental cleanup and industrial processes (Gunjate et al., 2020).
8. Energy and Fuel Research
In energy and fuel research, compounds structurally similar to this compound are explored for their potential in low-temperature oxidation chemistry, as in the case of neopentane. This research contributes to a better understanding of the oxidation processes in fuels, which is vital for developing more efficient and cleaner energy sources (Liu et al., 2023).
9. Green Chemistry
Advancements in green chemistry involve the production of biomass-derived carboxylic acids, which include compounds like this compound. These acids are used in synthesizing polyesters and polyamides, replacing petrochemical polymers and contributing to sustainable material production (Iglesias et al., 2020).
10. Chemical Synthesis
Research in chemical synthesis involves the development of new acrylamide derivatives, including compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide. These studies are significant for understanding the mechanisms of corrosion inhibition and material protection, which have broad industrial applications (Abu-Rayyan et al., 2022).
Safety and Hazards
3-Methoxypentanoic acid is classified as a potentially dangerous substance. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-methoxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWJEWKABOKXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


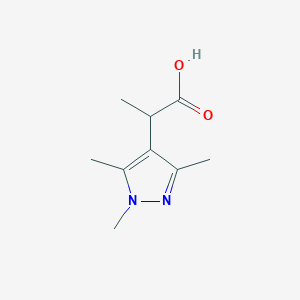
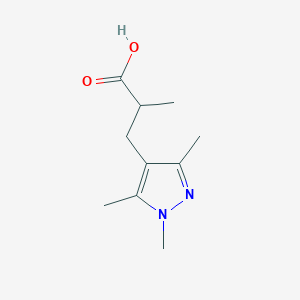
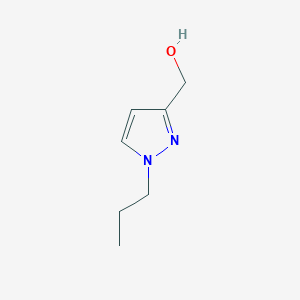
![2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3373550.png)
![[1-(Methylethyl)pyrazol-5-yl]methylamine](/img/structure/B3373555.png)
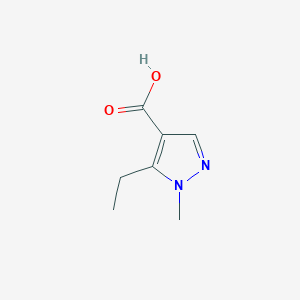

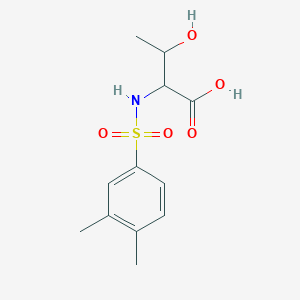

![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3373594.png)

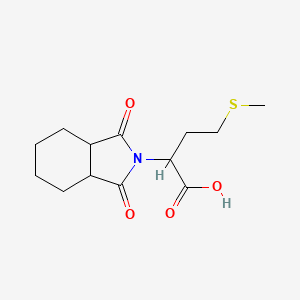

![3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373637.png)
